molecular formula C23H22N2O5 B2567914 methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-84-4

methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2567914
CAS RN: 868224-84-4
M. Wt: 406.438
InChI Key: DKJOHZODBDTQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioomycete Activity in Plant Disease Management

The derivatives of the compound have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. This activity is crucial for managing plant diseases, especially in crops. One derivative, referred to as Compound I23, showed high in vitro potency with an EC50 value of 14 μM, outperforming the commercial antifungal hymexazol . This suggests that the compound and its derivatives could be developed into effective plant protectants.

Heavy Metal Quantification

While not directly linked to the compound, the techniques used in quantifying heavy metals in environmental samples are relevant to the compound’s potential applications. The compound could be part of a complexation agent or a reagent in analytical methods for detecting and quantifying heavy metals, which is a vital component of environmental monitoring .

Large Language Model (LLM) Research

The compound itself may not be directly involved in LLM research, but the interdisciplinary nature of this field could benefit from the compound’s properties. For instance, it could be used in the development of new materials for computing hardware that supports LLM operations or as a molecular marker in studies of cognitive processes .

Quantum Cascade Laser (QCL) Development

In the realm of QCL applications, which span scientific research, commercial, and defense markets, the compound could serve as a precursor or a component in the development of new QCL materials. These lasers are revolutionizing applications addressing global challenges such as climate change and pollution .

Unmanned Aerial Vehicles (UAVs) in Antarctic Research

The compound could be utilized in the development of materials or coatings for UAVs used in extreme environments like Antarctica. Its properties might contribute to enhancing the durability or performance of UAVs in harsh conditions .

Remote Sensing and Scientific Research

Similarly, the compound could find applications in the development of sensors or imaging technologies for remote sensing platforms. Its optical or electronic properties might be harnessed to improve the sensitivity or resolution of remote sensing instruments .

properties

IUPAC Name

methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-29-22(27)15-30-20-10-4-8-18-17(20)11-13-24(23(18)28)14-21(26)25-12-5-7-16-6-2-3-9-19(16)25/h2-4,6,8-11,13H,5,7,12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJOHZODBDTQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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